Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (+-)-
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Overview
Description
Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrrolidine ring attached to a dibenzo-dioxepin moiety, which is further substituted with chlorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- typically involves multiple steps, starting with the preparation of the dibenzo-dioxepin core. This core is synthesized through a series of reactions, including halogenation, cyclization, and substitution reactions. The pyrrolidine ring is then introduced via nucleophilic substitution, followed by the formation of the hydrochloride salt through acid-base reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of chlorine atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction could produce dechlorinated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and dibenzo-dioxepin analogs, such as:
- Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride
- 2-(7,8-Dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)-N,N-dimethylethanamine hydrochloride
Uniqueness
What sets Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- apart is its specific substitution pattern and the presence of the pyrrolidine ring, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
81320-49-2 |
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Molecular Formula |
C19H20Cl3NO2 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
1-[2-(2,3-dichloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H19Cl2NO2.ClH/c20-14-11-18-19(12-15(14)21)24-17(7-10-22-8-3-4-9-22)13-5-1-2-6-16(13)23-18;/h1-2,5-6,11-12,17H,3-4,7-10H2;1H |
InChI Key |
HHEKLTUGQBITDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2C3=CC=CC=C3OC4=CC(=C(C=C4O2)Cl)Cl.Cl |
Origin of Product |
United States |
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